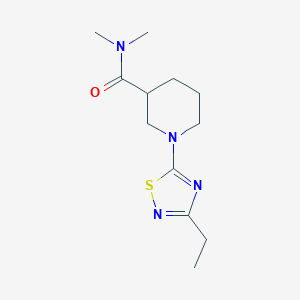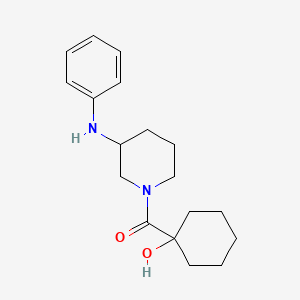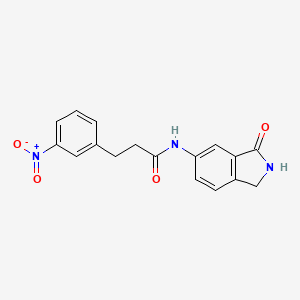![molecular formula C15H21N5OS B7078534 5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole](/img/structure/B7078534.png)
5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a piperazine and pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(1,3,4-thiadiazol-2-yl)acetate.
Piperazine Derivatization: The piperazine moiety is introduced by reacting the intermediate with 1-(6-ethoxypyridin-2-yl)piperazine in the presence of a suitable base like potassium carbonate.
Final Coupling: The final product is obtained by coupling the piperazine derivative with the thiadiazole intermediate under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as receptors and enzymes.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide: A compound with a similar piperazine and pyridine structure but different functional groups.
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives: Compounds with similar piperazine moieties but different core structures.
Uniqueness
5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole is unique due to its specific combination of a thiadiazole ring with a piperazine and pyridine moiety
Properties
IUPAC Name |
5-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-3-12-16-15(22-18-12)20-10-8-19(9-11-20)13-6-5-7-14(17-13)21-4-2/h5-7H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOJRVKYBZOTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCN(CC2)C3=NC(=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7078457.png)
![5-[2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-methylamino]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7078472.png)
![6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide](/img/structure/B7078475.png)

![2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7078482.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpropanamide](/img/structure/B7078489.png)
![3-(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-5-(2-methylsulfanylethyl)-1,2,4-oxadiazole](/img/structure/B7078497.png)
![3-(ethoxymethyl)-N-[(3-methylsulfonylpyridin-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7078500.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-2-propylmorpholine-4-carboxamide](/img/structure/B7078501.png)
![(3-Chlorophenyl)-[4-(3-hydroxy-5-methylpyridine-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7078508.png)


![5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7078531.png)
